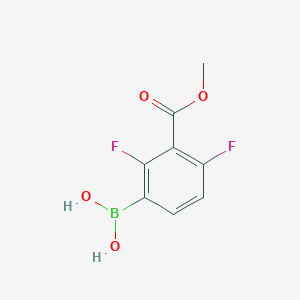

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-difluoro-3-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O4/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXRETVCZVZSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C(=O)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658032 | |

| Record name | [2,4-Difluoro-3-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190989-12-8 | |

| Record name | [2,4-Difluoro-3-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid CAS 1190989-12-8

An In-depth Technical Guide to (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Abstract

This compound (CAS 1190989-12-8) is a highly functionalized arylboronic acid that has emerged as a critical building block in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho and para to the boronic acid group and an adjacent methoxycarbonyl moiety—imparts distinct reactivity and structural properties. This guide provides an in-depth analysis of its synthesis, characterization, and application, with a primary focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic rationale behind experimental design, present validated protocols, and discuss best practices for handling and storage, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.

Introduction and Physicochemical Profile

Arylboronic acids are foundational reagents in organic synthesis, largely due to their stability, low toxicity, and exceptional performance in carbon-carbon bond-forming reactions. Within this class, this compound distinguishes itself through its strategic placement of functional groups, which allows for the directed synthesis of complex, poly-substituted biaryl systems often sought in medicinal chemistry.

The fluorine atoms significantly modulate the electronic properties of the phenyl ring, influencing both the reactivity of the boronic acid and the ultimate biological activity of the final molecule. The ester group provides a convenient handle for further synthetic transformations, such as hydrolysis to a carboxylic acid or amidation.

Physicochemical Properties

The compound's physical and chemical characteristics are summarized below. This data is essential for experimental planning, including solvent selection and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 1190989-12-8 | |

| Molecular Formula | C₈H₇BF₂O₄ | |

| Molecular Weight | 215.95 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 145 - 155 °C | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |

Synthesis and Characterization

Retrosynthetic Analysis and Strategy

The synthesis of this compound typically originates from commercially available methyl 2,6-difluorobenzoate. The core challenge is the regioselective introduction of the boronic acid group at the C3 position. The directing effects of the existing substituents make a lithiation-boration sequence the most logical and field-proven approach. The fluorine at C2 and the carbonyl group at C1 act as ortho-directing groups, activating the C3 position for deprotonation by a strong base like lithium diisopropylamide (LDA).

This strategy is not merely a sequence of steps but a deliberate exploitation of substituent effects. The choice of a strong, non-nucleophilic base like LDA is critical to prevent unwanted side reactions, such as addition to the ester carbonyl. Performing the reaction at low temperatures (-78 °C) is essential to maintain the stability of the aryl lithium intermediate and ensure high regioselectivity.

Detailed Laboratory Protocol: Synthesis

This protocol describes a typical lab-scale synthesis. Every step is designed to maximize yield and purity, forming a self-validating system.

Workflow: Synthesis of this compound

Caption: A validated workflow for the synthesis of the title compound.

Step-by-Step Procedure:

-

Inert Atmosphere Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add methyl 2,6-difluorobenzoate (1.0 eq).

-

Solvent Addition and Cooling: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via cannula. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation (Lithiation): In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Slowly add the freshly prepared LDA solution to the reaction flask dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Borylation: Stir the mixture at -78 °C for 1 hour. Following this, add triisopropyl borate (1.2 eq) dropwise. The choice of this borate ester is strategic; its steric bulk minimizes the formation of over-borylated byproducts.

-

Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding 2 M aqueous HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.

Characterization

Purity and identity should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic aromatic proton signals, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the boronic acid OH group.

-

¹⁹F NMR: Two distinct signals corresponding to the two non-equivalent fluorine atoms are expected.

-

Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak corresponding to [M-H]⁻ or [M+Na]⁺.

-

HPLC: Purity assessment should be performed using a reverse-phase C18 column.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl linkages. This reaction is a cornerstone of modern drug discovery for constructing complex molecular architectures.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide. The choice of base is crucial; it must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This robust protocol serves as an excellent starting point for coupling this compound with various aryl halides.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound, and the base.

-

Inerting: Seal the vessel and purge with nitrogen or argon for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst. The use of a pre-catalyst like Pd(dppf)Cl₂ is often preferred for its higher stability and activity.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.

Handling, Storage, and Safety

Stability and Storage

Like many boronic acids, this compound can undergo protodeboronation (loss of the B(OH)₂ group) or form anhydride trimers (boroxines) upon prolonged exposure to heat or moisture.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration is recommended.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid creating dust.

Safety Precautions

While specific toxicity data is limited, standard laboratory precautions for handling fine chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Always consult the latest Material Safety Data Sheet (MSDS) from the supplier before use.

Conclusion

This compound is a valuable and versatile reagent for constructing complex molecular frameworks. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, makes it an indispensable tool for medicinal chemists and materials scientists. By understanding the principles behind its synthesis and application, researchers can effectively integrate this building block into their synthetic strategies to accelerate the discovery and development of novel chemical entities.

Structure and stability of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

An In-depth Technical Guide to the Structure, Stability, and Reactivity of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Abstract

This compound is a highly functionalized organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a methoxycarbonyl group, imparts distinct reactivity and stability profiles that are of significant interest to researchers in drug discovery and materials science. This technical guide provides a comprehensive analysis of the molecule's structural characteristics, inherent stability challenges, and primary application in palladium-catalyzed cross-coupling reactions. We will delve into the fundamental degradation pathways common to arylboronic acids—protodeboronation, oxidation, and boroxine formation—and contextualize them with respect to the electronic effects of the substituents. Furthermore, this guide offers field-proven protocols for handling, stability assessment, and application in the Suzuki-Miyaura reaction, providing researchers with the foundational knowledge required to effectively utilize this versatile reagent.

Molecular Structure and Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its structure and fundamental properties. This compound is a white crystalline solid at room temperature, whose structure is precisely defined by its nomenclature.

1.1. Chemical Identity

| Property | Value |

| Systematic Name | This compound |

| CAS Number | 1190989-12-8[1][2] |

| Molecular Formula | C₈H₇BF₂O₄[1][2] |

| Molecular Weight | 215.95 g/mol [1][2] |

| Appearance | White to off-white crystalline powder[3] |

1.2. Structural Elucidation and Spectroscopic Profile

The molecule consists of a phenyl ring substituted at the 1-position with a boronic acid [-B(OH)₂] group. The key functional groups are two fluorine atoms at positions 2 and 4, and a methoxycarbonyl [-COOCH₃] group at position 3. The molecular structure is essentially planar, which allows for electronic delocalization between the dihydroxyboryl group and the aromatic ring.[4] Spectroscopic analysis is essential for confirming the identity and purity of the compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7-8 ppm region, exhibiting complex splitting patterns due to H-F and H-H coupling. A sharp singlet around 3.9 ppm corresponding to the methoxy (-OCH₃) protons. A broad singlet for the boronic acid hydroxyl (-OH) protons, which is exchangeable with D₂O. |

| ¹³C NMR | Signals for the aromatic carbons, with characteristic large C-F coupling constants. A signal for the carbonyl carbon (~165 ppm) and the methoxy carbon (~52 ppm). The carbon atom attached to the boron (ipso-carbon) may be broad or difficult to detect.[5] |

| ¹¹B NMR | A single, broad resonance in the range of 28-30 ppm, characteristic of a trigonal planar arylboronic acid.[5] |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-3500), sharp C=O stretch (~1720), C-F stretches (~1100-1300), and a strong B-O stretch (~1350).[6] |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 214.9. |

Stability and Degradation Pathways

While boronic acids are invaluable synthetic intermediates, their stability is a critical consideration for successful and reproducible research.[7] They are susceptible to several degradation pathways that can impact their purity, shelf-life, and reactivity.[8]

2.1. Key Degradation Pathways

The stability of this compound is primarily governed by three processes:

-

Oxidative Deboronation: The boron center is susceptible to oxidation, particularly by reactive oxygen species like hydrogen peroxide or even atmospheric oxygen over time.[7][9] This process is often the most significant metabolic instability pathway for boronic acid-containing drugs.[8] The reaction proceeds via nucleophilic attack on the empty p-orbital of the boron, leading to the formation of a labile boric ester that hydrolyzes to the corresponding phenol and boric acid.[9][10]

-

Protodeboronation: This pathway involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[7] This reaction can be catalyzed by both acidic and basic conditions and is exacerbated by the presence of moisture.[7] The electron-withdrawing nature of the fluoro and methoxycarbonyl substituents on the aromatic ring influences the electrophilicity of the boron atom and the lability of the C-B bond, potentially affecting the rate of this degradation.

-

Dehydration (Boroxine Formation): In the solid state or in non-aqueous solvents, boronic acids can undergo reversible self-condensation to form a cyclic trimer anhydride known as a boroxine. This is an equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. While not a destructive degradation, the formation of boroxines can affect solubility and reactivity, making it crucial to use the monomeric form for most applications, especially in Suzuki-Miyaura couplings.

Handling, Storage, and Stabilization Protocols

Given the inherent instabilities, rigorous handling and storage protocols are non-negotiable for maintaining the integrity of this compound.

3.1. Recommended Handling and Storage Procedures

-

Atmosphere: Always handle and store the compound under an inert atmosphere, such as dry nitrogen or argon, to minimize exposure to oxygen and moisture.[7]

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[2]

-

Container: Keep the container tightly sealed to prevent moisture ingress.[3]

-

Dispensing: When weighing or dispensing the material, do so in a glove box or under a positive pressure of inert gas to minimize atmospheric exposure.

3.2. Experimental Protocol: Assessing Compound Stability

This protocol provides a framework for researchers to validate the stability of a new or aged batch of the boronic acid.

Objective: To quantify the degradation of the boronic acid over time under controlled conditions using ¹H NMR spectroscopy with an internal standard.

Materials:

-

This compound

-

Anhydrous, deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes with sealable caps

-

Inert atmosphere (glove box or Schlenk line)

Methodology:

-

Stock Solution Preparation: Inside a glove box, accurately weigh ~10 mg of the boronic acid and ~5 mg of the internal standard into a vial.

-

Add 1.0 mL of anhydrous DMSO-d₆ to the vial and dissolve completely.

-

Time=0 Analysis: Transfer ~0.6 mL of the solution to an NMR tube, seal it, and acquire a quantitative ¹H NMR spectrum immediately. Integrate the signal for the methoxy protons of the boronic acid and a well-resolved signal from the internal standard.

-

Incubation: Store the remaining stock solution under the desired test condition (e.g., at room temperature on the benchtop, exposed to air).

-

Time-Point Analysis: At specified intervals (e.g., 24h, 48h, 1 week), take another aliquot from the stock solution, transfer to a new NMR tube, and acquire another quantitative ¹H NMR spectrum.

-

Data Analysis: Compare the relative integration of the boronic acid's methoxy peak to the internal standard's peak at each time point. A decrease in this ratio indicates degradation. The appearance of new peaks corresponding to degradation products (e.g., methyl 2,4-difluorobenzoate from protodeboronation) can also be monitored.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[11] This reaction is a cornerstone of modern medicinal chemistry for synthesizing complex biaryl structures.[12][13]

4.1. Mechanistic Overview

The reaction is catalyzed by a palladium complex and proceeds via a well-established catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[14][15]

4.2. Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

Objective: To couple this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

-

Schlenk flask or microwave vial

Methodology:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (argon), add the aryl bromide, this compound, the base, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe. Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or LC-MS. Expertise Note: The choice of base, solvent, and catalyst ligand can dramatically affect reaction outcome. For electron-poor boronic acids like this one, a stronger base or more electron-rich phosphine ligand may be beneficial.[16]

-

Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Research and Development

The specific substitution pattern of this molecule makes it a high-value intermediate.

-

Pharmaceutical Synthesis: The difluorophenyl motif is a common feature in modern pharmaceuticals. The fluorine atoms can enhance metabolic stability, improve binding affinity through specific interactions (e.g., with amide backbones), and modulate the pKa of nearby functional groups. This boronic acid serves as a direct precursor to complex drug candidates.[3][17][18] The broader class of boronic acid-containing compounds has yielded FDA-approved drugs like Bortezomib for treating multiple myeloma.[19][20]

-

Materials Science: The compound is also used in the synthesis of advanced polymers and functional materials where the electronic properties of the difluorinated aromatic ring can be exploited to create materials with specific optical or electronic characteristics.[1][18]

Conclusion

This compound is more than a simple reagent; it is an enabling tool for the construction of complex molecular architectures. While its utility is immense, a comprehensive understanding of its structural properties and inherent instabilities is essential for its effective application. By adhering to rigorous handling protocols and employing optimized reaction conditions, researchers can fully leverage the synthetic potential of this versatile building block to advance the frontiers of drug discovery and materials science.

References

- 1. 2,4-Difluoro-3-(methoxycarbonyl)phenylboronic acid [myskinrecipes.com]

- 2. 1190989-12-8|this compound|BLD Pharm [bldpharm.com]

- 3. innospk.com [innospk.com]

- 4. 2,4-Difluoro-phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 14. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 19. mdpi.com [mdpi.com]

- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

pKa value of substituted difluorophenylboronic acids

An In-Depth Technical Guide to the pKa of Substituted Difluorophenylboronic Acids

Executive Summary

Substituted arylboronic acids, particularly those featuring fluorine atoms, are cornerstones in modern medicinal chemistry and materials science. Their utility is profoundly influenced by their physicochemical properties, chief among them being the acid dissociation constant (pKa). This guide provides a detailed exploration of the pKa of difluorophenylboronic acids, offering a synthesis of theoretical principles, experimental methodologies, and practical applications. We delve into the unique Lewis acidic nature of these compounds, dissect the electronic and steric effects of difluoro-substitution on acidity, and present validated protocols for accurate pKa determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the acidity of these versatile molecules to optimize their function in various applications.

Introduction: The Significance of Acidity in Fluorinated Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have seen a meteoric rise in prominence, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Beyond their synthetic utility, their unique ability to reversibly bind with diols has positioned them as critical components in glucose sensors and as pharmacophores in drug design.[1] An important property of arylboronic acids, particularly when considering their use in medicinal chemistry, is their pKa in aqueous solution.[3] The practical use of arylboronic acids as drugs is dependent on their solubility in water, which is in turn dependent on their pKa.[3]

The introduction of fluorine substituents onto the phenyl ring dramatically modulates the compound's properties.[4][5] Fluorine's high electronegativity increases the Lewis acidity of the boron center, a crucial factor for their interaction with biological targets or analytes.[4][6] This enhanced acidity, quantified by the pKa value, directly influences solubility, membrane permeability, and the strength of binding interactions at physiological pH.[7] Therefore, a comprehensive understanding of the factors governing the pKa of difluorophenylboronic acids is paramount for their rational design and application in drug development.[7]

Theoretical Framework: Deciphering the Acidity of Arylboronic Acids

Unlike carboxylic acids which are Brønsted acids that donate a proton, arylboronic acids are more accurately described as Lewis acids.[3] Their acidity in aqueous solution arises from the acceptance of a hydroxide ion from water to transform the trigonal planar boronic acid into a more stable tetrahedral boronate anion.[3]

Caption: Lewis acid equilibrium of an arylboronic acid in water.

The position of this equilibrium, and thus the pKa, is governed by several key factors:

Electronic Effects of Substituents

The electron density of the aromatic ring directly influences the acidity of the boron center.[8]

-

Electron-Withdrawing Groups (EWGs): Substituents like fluorine (F), trifluoromethyl (CF₃), or nitro (NO₂) pull electron density away from the boron atom. This makes the boron center more electron-deficient (a stronger Lewis acid) and stabilizes the resulting negative charge on the tetrahedral boronate anion, thus lowering the pKa (increasing acidity).[4][9]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (OCH₃) or alkyl groups push electron density towards the boron atom, making it a weaker Lewis acid and destabilizing the boronate anion. This results in a higher pKa (decreased acidity).

The Hammett equation provides a quantitative method to correlate the electronic effects of meta- and para-substituents with acidity.[8][10] For arylboronic acids, the Hammett reaction constant (ρ) is approximately 2.06, indicating that their acidity is more sensitive to substituent effects than that of benzoic acids (ρ = 1.00).[8]

Steric and Positional Effects: The Ortho Anomaly

While meta- and para-substituents primarily exert electronic effects, ortho-substituents introduce steric factors and the potential for intramolecular interactions.[8]

-

Steric Hindrance: Bulky ortho-substituents can hinder the transition from the planar acid to the tetrahedral boronate, making the acid weaker (higher pKa).[8]

-

Intramolecular Hydrogen Bonding: An ortho-substituent like fluorine can form an intramolecular hydrogen bond with one of the boronic acid's hydroxyl groups.[8] This interaction can stabilize the tetrahedral boronate form, where the geometry is more favorable for such bonding, leading to a significant increase in acidity (lower pKa).[8] This is a key feature of compounds like 2,6-difluorophenylboronic acid.

The Impact of Difluoro-Substitution on pKa

The presence and position of two fluorine atoms on the phenyl ring have a profound and predictable impact on the pKa. Fluorine is strongly electron-withdrawing, and its introduction generally increases the acidity of phenylboronic acids.[4][5] The range of pKa values for various fluorinated phenylboronic acids spans from 6.17 to 8.77, compared to a pKa of 8.86 for unsubstituted phenylboronic acid.[4]

-

2,6-Difluorophenylboronic Acid: This isomer is a particularly strong acid among its peers. The two ortho-fluorine atoms exert a powerful inductive electron-withdrawing effect. Furthermore, they can engage in intramolecular hydrogen bonding that stabilizes the tetrahedral boronate conjugate base, further lowering the pKa.[8][11] This compound is a valuable building block in organic synthesis and medicinal chemistry, partly due to these enhanced electronic properties.[1][12]

-

Other Isomers (e.g., 3,5-difluoro): In isomers where the fluorine atoms are not in the ortho position, the primary influence is the strong inductive effect. While they are still significantly more acidic than unsubstituted phenylboronic acid, they typically have a higher pKa than the 2,6-difluoro isomer because they lack the additional stabilization from intramolecular hydrogen bonding.

Experimental Determination of pKa Values

Accurate pKa determination requires robust experimental methods. The most common and reliable techniques are potentiometric and spectrophotometric titrations.[8][13]

Potentiometric Titration Protocol

This high-precision technique involves monitoring the pH of a solution as a titrant (a strong base) is added.[8][13] The pKa is determined from the inflection point of the resulting titration curve.[13]

Step-by-Step Methodology:

-

Preparation:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). It is critical that this solution is carbonate-free, especially for measurements at neutral-to-high pH, to avoid errors.[13]

-

Accurately weigh a pure sample of the difluorophenylboronic acid and dissolve it in high-purity water to a known concentration (typically 1-10 mM). If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa specific to that solvent mixture.[13]

-

-

Calibration: Calibrate the pH meter and electrode using at least two standard buffer solutions that bracket the expected pKa range.

-

Titration:

-

Place the boronic acid solution in a thermostatted vessel (e.g., at 25 ± 0.1 °C) and immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Record the pH value and the corresponding volume of titrant added. Continue until the pH has passed well beyond the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the curve (locating the peak) or by using specialized software for non-linear regression analysis.

-

Perform a blank titration with only the solvent to correct for any background effects.[13]

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry Protocol

This method is suitable for compounds that possess a UV-active chromophore near the acidic center and can be used with much lower concentrations.[13] The pKa is determined by observing the change in the UV-Vis spectrum as the pH of the solution is varied, causing a shift in the equilibrium between the protonated and deprotonated species.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a stock solution of the difluorophenylboronic acid in a suitable solvent.

-

Prepare a series of buffer solutions with precisely known pH values, covering a range of at least 2 pH units above and below the estimated pKa.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant aliquot of the boronic acid stock solution to reach a final concentration that gives a measurable absorbance (typically in the 0.3-1.0 AU range).

-

Record the full UV-Vis absorption spectrum (e.g., from 200-400 nm) for each sample.

-

-

Data Analysis:

-

Identify an analytical wavelength where the absorbance difference between the fully protonated (acidic) and fully deprotonated (basic) forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A)/(A - A_N)], where A is the absorbance at a given pH, and A_I and A_N are the absorbances of the ionized and neutral species, respectively.

-

Data Summary and Discussion

The pKa values of arylboronic acids are highly dependent on the nature and position of substituents. The introduction of fluorine atoms consistently lowers the pKa relative to the parent phenylboronic acid.

| Compound | Substituent(s) | pKa Value | Reference |

| Phenylboronic Acid | None | 8.86 | [4] |

| 4-Fluorophenylboronic Acid | 4-F | 8.77 | [4] |

| 2,6-Difluorophenylboronic Acid | 2,6-F₂ | 8.12 (Predicted) | [12] |

| 4-(Trifluoromethoxy)phenylboronic acid | 4-OCF₃ | ~7.8 | [5] |

| 3-(Trifluoromethoxy)phenylboronic acid | 3-OCF₃ | ~7.8 | [5] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F₄ | 6.17 | [4] |

Data compiled from various literature sources. Note that experimental conditions can affect reported values.

The data clearly illustrates the principles discussed. A single fluorine in the para-position (4-Fluorophenylboronic acid) has a minimal effect on pKa.[4] However, strongly electron-withdrawing groups like -OCF₃ lower the pKa by a full unit.[5] The predicted pKa for 2,6-difluorophenylboronic acid, while not experimentally cited in the provided search results, is expected to be significantly lower than that of phenylboronic acid due to the combined inductive and stabilizing effects of the two ortho-fluorine atoms. The extremely low pKa of 2,3,4,6-tetrafluorophenylboronic acid (6.17) demonstrates the cumulative acidifying effect of multiple fluorine substituents.[4]

Applications and Implications in Drug Development

The ability to tune the pKa of a boronic acid warhead is a powerful tool in drug design.

-

Optimizing Target Binding: Many boronic acid drugs function by forming a covalent bond with a serine or threonine residue in an enzyme's active site. This interaction is often pH-dependent, with the tetrahedral boronate being the more reactive species.[9] Lowering the pKa ensures that a significant fraction of the drug exists in the active boronate form at physiological pH (~7.4), leading to enhanced potency.[10]

-

Improving Pharmacokinetics: The pKa of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[7] It dictates the ionization state of the drug in different biological compartments (e.g., stomach, intestine, blood), which in turn affects its ability to cross cell membranes.[7] By synthesizing derivatives with different substitution patterns, chemists can fine-tune the pKa to achieve an optimal balance of solubility and membrane permeability.[7]

-

Development of Sensors: The pKa of boronic acids is known to decrease upon binding to diols, such as glucose.[14] This change in acidity forms the basis of fluorescent sensors for carbohydrate detection. Difluorophenylboronic acids, with their inherently lower initial pKa, can be engineered into sensors that operate effectively at or near neutral pH.

Conclusion

The pKa of substituted difluorophenylboronic acids is a critical parameter that reflects a complex interplay of electronic, steric, and intramolecular forces. The strong electron-withdrawing nature of fluorine atoms systematically increases the Lewis acidity of the boron center, an effect that is particularly pronounced in ortho-substituted isomers like 2,6-difluorophenylboronic acid due to stabilizing intramolecular interactions. Accurate determination of pKa through validated methods like potentiometric and spectrophotometric titration is essential for understanding and predicting the behavior of these molecules. For professionals in drug discovery and materials science, the ability to rationally modulate the pKa of this important class of compounds provides a powerful strategy for optimizing molecular function, from enhancing enzyme inhibition to designing more effective chemical sensors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,6-二氟苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is pKa and how is it used in drug development? [pion-inc.com]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. 2,6-Difluorophenylboronic acid CAS#: 162101-25-9 [amp.chemicalbook.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid in Modern Drug Discovery

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine atoms and the precise arrangement of functional groups are paramount strategies for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this context, (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid has emerged as a synthetic building block of significant strategic value. Its utility is rooted in the synergistic interplay of its constituent parts: a boronic acid for versatile carbon-carbon bond formation, two fluorine atoms to modulate electronic properties and metabolic stability, and a methoxycarbonyl group that influences reactivity and provides a handle for further synthetic transformations.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and pivotal role in the construction of complex molecular architectures, with a particular focus on its application in the synthesis of pharmaceutically relevant compounds. The ensuing discussion is grounded in established chemical principles and supported by practical, field-proven insights to empower the reader in leveraging this versatile reagent in their own research endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic building block is the bedrock of its effective and safe utilization. This compound is a white to off-white solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 1190989-12-8[1][2] |

| Molecular Formula | C₈H₇BF₂O₄[3] |

| Molecular Weight | 215.95 g/mol [3] |

| Appearance | White to off-white solid/powder |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C.[4] |

Safety and Handling:

As with all boronic acids, appropriate safety precautions must be observed. This compound may cause skin, eye, and respiratory irritation.[4] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental contact, flush the affected area with copious amounts of water.[5] For detailed information on handling, storage, and disposal, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][6]

The Role of Fluorine and Methoxycarbonyl Substituents

The specific substitution pattern of this compound is not arbitrary; it is a deliberate design feature that imparts unique reactivity and utility.

-

The Influence of Difluorination: The two fluorine atoms, positioned ortho and para to the boronic acid group, exert a strong electron-withdrawing inductive effect. This has several important consequences:

-

Modulation of Acidity and Reactivity: The electron-withdrawing nature of the fluorine atoms can influence the Lewis acidity of the boronic acid, which can in turn affect the rate of transmetalation in Suzuki-Miyaura coupling reactions.[5]

-

Metabolic Stability: The presence of fluorine atoms on an aromatic ring is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug molecule.

-

Enhanced Binding Interactions: The carbon-fluorine bond can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with biological targets, potentially enhancing binding affinity and selectivity.

-

-

The Methoxycarbonyl Directing Group: The methoxycarbonyl group at the 3-position also plays a crucial role:

-

Electronic Effects: As an electron-withdrawing group, it further modulates the electronic properties of the phenyl ring, influencing the reactivity of the boronic acid.

-

Steric Influence: Its presence ortho to the boronic acid introduces steric bulk, which can influence the regioselectivity of cross-coupling reactions, particularly with unsymmetrical coupling partners.

-

Synthetic Handle: The ester functionality provides a valuable point for further synthetic elaboration, allowing for hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby enabling the construction of a diverse array of derivatives.

-

Synthesis of this compound

While this compound is commercially available, an understanding of its synthesis is valuable for process development and cost-benefit analysis. A common and effective method for the preparation of aryl boronic acids is the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route is outlined below, based on established procedures for similar compounds.[6][7][8]

Figure 1: Plausible synthetic route to this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[9][10][11]

The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below.

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While specific reaction conditions should be optimized for each unique substrate pairing, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

-

Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography on silica gel, to afford the desired biaryl compound.

Case Study: Synthesis of a Lifitegrast Intermediate

A prominent application of this compound is in the synthesis of intermediates for the drug Lifitegrast.[6][9] Lifitegrast is an LFA-1 antagonist used for the treatment of dry eye disease. The synthesis of this complex molecule relies on the strategic coupling of key fragments, where the Suzuki-Miyaura reaction plays a pivotal role.

In a potential synthetic route, this compound could be coupled with a suitable benzofuran derivative to construct the core biaryl structure of a key intermediate. This approach highlights the importance of this building block in accessing complex, biologically active molecules.

Figure 3: Conceptual pathway for the use of the title compound in the synthesis of a Lifitegrast intermediate.

Conclusion

This compound is a highly functionalized and strategically important building block for modern organic synthesis and drug discovery. The combination of a versatile boronic acid handle with the modulating effects of difluorination and a synthetically useful methoxycarbonyl group makes it an invaluable tool for the construction of complex biaryl structures. Its successful application in the synthesis of pharmaceutical agents like Lifitegrast underscores its relevance and potential. By understanding its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, researchers can effectively leverage this compound to accelerate the discovery and development of new chemical entities with therapeutic potential.

References

- 1. EP1360189A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

- 2. 2,4-Difluoro-3-(methoxycarbonyl)phenylboronic acid [myskinrecipes.com]

- 3. 1190989-12-8|this compound|BLD Pharm [bldpharm.com]

- 4. youtube.com [youtube.com]

- 5. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

The Strategic Advantage: Unpacking the Role of Fluorine Substituents in Phenylboronic Acid Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Halogen

In the landscape of modern organic synthesis and medicinal chemistry, phenylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic functionalization of these molecules allows for precise control over their reactivity and the properties of the resulting products. Among the vast arsenal of chemical modifications, the introduction of fluorine substituents stands out for its profound and often non-intuitive impact.

Fluorine's unique electronic properties—its extreme electronegativity and small size—allow it to serve as a powerful tool for modulating the physicochemical characteristics of the parent phenylboronic acid.[3][4] These modifications are not trivial; they directly influence Lewis acidity, reaction kinetics, and molecular interactions, making fluorinated phenylboronic acids highly valuable building blocks in the synthesis of pharmaceuticals and advanced materials.[5][6][7] Approximately 20-25% of all commercial drugs contain fluorine, a testament to the element's ability to enhance metabolic stability, membrane permeability, and target binding affinity.[8] This guide provides a detailed exploration of the fundamental principles governing the reactivity of fluorinated phenylboronic acids, offering field-proven insights into their behavior and practical application.

Part 1: Fundamental Physicochemical Effects of Fluorine Substitution

The influence of fluorine on a phenylboronic acid is a nuanced interplay of inductive and resonance effects, intramolecular interactions, and steric factors. The position of the fluorine substituent on the phenyl ring is critical in determining its net effect.

Electronic Effects: A Positional Tug-of-War

Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which acidifies the boronic acid group. However, it also possesses lone pairs of electrons that can participate in a positive resonance effect (+R), donating electron density back to the aromatic ring. The balance of these opposing forces is dictated by the substituent's position.

-

Ortho Position: The inductive effect is strongest, but this position also allows for unique intramolecular interactions (see Section 1.2).

-

Meta Position: The inductive effect dominates, as the resonance effect does not extend to this position. This leads to a significant increase in the acidity of the boronic acid.[1]

-

Para Position: The inductive and resonance effects are in direct opposition and can partially compensate for each other, resulting in a less pronounced influence on acidity compared to the meta position.[1]

References

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids

An In-Depth Technical Guide to the Preparation and Handling of Fluorinated Arylboronic Acids

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design.[1][2] The unique physicochemical properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form exceptionally strong carbon-fluorine bonds—are leveraged to profoundly modulate a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1][2][3]

Among the diverse repertoire of fluorinated building blocks, fluorinated arylboronic acids and their derivatives have ascended to a position of prominence. They serve as indispensable precursors in transition metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, handling, and critical stability considerations associated with this vital class of reagents.

Part 1: Synthesis and Purification of Fluorinated Arylboronic Acids

The preparation of fluorinated arylboronic acids is a nuanced field, with methodologies chosen based on the desired substitution pattern, substrate availability, and scale. The primary challenge is often to achieve efficient borylation while navigating the inherent reactivity and potential instability of the target compounds.

Key Synthetic Methodologies

The synthesis of these critical building blocks can be broadly categorized into two strategic approaches: the borylation of a pre-existing fluoroaromatic compound or the fluorination of an arylboronic acid derivative.

| Method | Description | Advantages | Considerations & Causality |

| Miyaura Borylation | Palladium-catalyzed cross-coupling of a fluoroaryl halide (Br, I) or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6] | High functional group tolerance; commercially available starting materials; well-established and reliable. | Requires a pre-functionalized (halogenated) arene. The choice of palladium catalyst and ligand is crucial to outcompete side reactions. |

| Iridium-Catalyzed C-H Borylation | Direct conversion of an aromatic C-H bond to a C-B bond using an iridium catalyst.[6] | Atom-economical; avoids pre-functionalization steps; excellent for late-stage modification. | Regioselectivity can be a challenge and is often directed by steric factors, making it difficult to access certain isomers. |

| Electrophilic Fluorination | Introduction of a fluorine atom onto an existing arylboronic acid or ester using an electrophilic fluorine source (e.g., Selectfluor®, Acetyl hypofluorite).[2][7] | Enables late-stage fluorination; useful when the corresponding fluoroaryl halide is inaccessible.[8] | The directing effects of the boronic acid group and other substituents determine the site of fluorination, which can lead to mixtures of isomers.[7] |

| Copper-Mediated Radiofluorination | Nucleophilic fluorination using K¹⁸F, mediated by a copper catalyst, to produce ¹⁸F-labeled compounds for Positron Emission Tomography (PET).[9][10] | Crucial for PET tracer synthesis; allows access to electron-rich and electron-neutral [¹⁸F]arenes.[9][10] | Reaction conditions must be meticulously optimized for high radiochemical conversion (RCC). The method is highly specialized for radiochemistry applications.[9][10] |

Experimental Protocol: Miyaura Borylation of 1-Bromo-4-fluorobenzene

This protocol provides a representative workflow for the synthesis of 4-fluorophenylboronic acid pinacol ester, a common and versatile intermediate.

Materials:

-

1-Bromo-4-fluorobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium Acetate (KOAc), anhydrous

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add potassium acetate (1.5 eq) and ensure it is dry. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-4-fluorobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The causality for heating is to overcome the activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-fluorophenylboronic acid pinacol ester.

Caption: General workflow for Miyaura borylation synthesis.

Purification and Characterization

The purity of fluorinated arylboronic acids is paramount for their successful application. However, their analysis presents unique challenges due to their reactivity.[11]

| Technique | Purpose & Key Insights |

| ¹H, ¹³C NMR | Confirms the structure of the aromatic backbone and the successful incorporation of the boronate group. |

| ¹⁹F NMR | Essential for confirming the presence and chemical environment of the fluorine atom(s). It is highly sensitive to the electronic environment. |

| ¹¹B NMR | Directly observes the boron nucleus. A broad signal is typical for the sp²-hybridized boronic acid/ester. This technique is also useful for studying mechanisms, such as protodeboronation.[12][13][14] |

| LC-MS | Provides molecular weight confirmation and is a primary tool for assessing purity. Method development can be challenging due to on-column degradation.[15][16] |

| HPLC/UPLC | The primary method for quantitative purity analysis.[15] Special conditions, such as aprotic diluents or highly basic mobile phases, may be required to prevent hydrolysis of boronate esters during analysis.[11] |

| Recrystallization | A common method for purifying solid boronic acids. Choice of solvent is critical to ensure high recovery and purity. |

Part 2: The Critical Axis of Instability: Handling and Storage

The utility of fluorinated arylboronic acids is intrinsically linked to their stability. Understanding and mitigating their primary degradation pathway—protodeboronation—is crucial for experimental success.

The Challenge of Protodeboronation

Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This side reaction is a significant issue, competing directly with the desired cross-coupling reaction and reducing yields.[17][18]

Factors that Promote Protodeboronation:

-

Basic Conditions: Base-promoted protodeboronation is a well-documented phenomenon, particularly for electron-deficient systems.[17][18]

-

Acidic Conditions: Acid can also facilitate C-B bond cleavage.[12][13][17]

-

Ortho-Fluorine Substituents: Polyfluorinated arylboronic acids, especially those bearing an ortho-fluorine, are highly susceptible to protodeboronation.[6][19] The electron-withdrawing nature of fluorine acidifies the boron center, making it more prone to nucleophilic attack and subsequent cleavage.[19][20]

-

Water: As a proton source, water is a key ingredient in hydrolytic decomposition pathways.[21]

Caption: Competing reaction pathways for fluorinated arylboronic acids.

Stabilization Strategies: The Role of Esters and Trifluoroborates

To mitigate instability, arylboronic acids are frequently converted into more robust derivatives.

-

Boronate Esters (e.g., Pinacol Esters): Esterification protects the Lewis acidic boron center, reducing its susceptibility to hydrolysis and protodeboronation. They are generally more stable to air and moisture. However, it is a common misconception that esterification always imparts greater stability, as the ester can hydrolyze back to the boronic acid, which then undergoes protodeboronation.[21]

-

Potassium Aryltrifluoroborates (R-BF₃K): These salts are often significantly more stable than the corresponding boronic acids.[6] They are convenient to handle, crystalline solids. In Suzuki-Miyaura coupling reactions, they slowly hydrolyze in situ to generate the active boronic acid species, which can help maintain a low, steady concentration of the reactive intermediate and suppress side reactions.[22][23][24]

Safe Handling and Storage Protocols

Proper handling and storage are non-negotiable for maintaining the integrity and ensuring the safety of these reagents.

| Aspect | Recommendation & Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. This prevents accidental skin and eye contact.[25][26][27] |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of fine dust particles.[25][26] Ensure safety showers and eyewash stations are readily accessible.[26] |

| General Handling | Avoid creating dust.[26][27] Wash hands thoroughly after handling.[25][26] Do not eat, drink, or smoke in the handling area.[25] |

| Storage Conditions | Store in a cool, dry, well-ventilated place in tightly sealed containers to protect from moisture and air.[25][27] For long-term stability, refrigeration (2-8°C) is often recommended.[25] |

| Incompatibilities | Keep away from strong oxidizing agents and strong acids to prevent vigorous or hazardous reactions.[26][27] |

| Spill & Disposal | For spills, sweep up solid material, avoiding dust generation, and place it in a suitable container for disposal.[25][26] Dispose of waste in accordance with local, state, and federal regulations.[26] |

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. A new radical trifluoromethoxylation strategy and investigation on the fluorination of boronic acids using electrophilic N-F reagents - UBC Library Open Collections [open.library.ubc.ca]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]

- 8. pharmtech.com [pharmtech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]

- 13. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature | CoLab [colab.ws]

- 14. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. research.ed.ac.uk [research.ed.ac.uk]

- 23. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]

- 24. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]

- 25. aksci.com [aksci.com]

- 26. fishersci.com [fishersci.com]

- 27. fishersci.com [fishersci.com]

Methodological & Application

Application Note & Protocol: Strategic Implementation of Suzuki-Miyaura Coupling with (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic Acid in Complex Molecule Synthesis

Preamble: The Strategic Value of Fluorinated Biaryls in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Its impact is particularly profound in the pharmaceutical industry, where the synthesis of complex biaryl and heteroaryl structures is a daily necessity for constructing novel therapeutic agents.[2][3] This guide focuses on a specific, highly functionalized building block: (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid .

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity.[4] This particular boronic acid offers a unique scaffold, presenting an electron-deficient aromatic ring substituted with two fluorine atoms and a methoxycarbonyl group. These features, while synthetically valuable, introduce distinct challenges to the standard Suzuki-Miyaura protocol, primarily concerning the electronic nature of the boronic acid and its susceptibility to side reactions. This document provides a comprehensive protocol grounded in mechanistic understanding, designed to empower researchers, scientists, and drug development professionals to successfully employ this versatile reagent.

The Catalytic Heart: Mechanistic Considerations

A successful protocol is born from a deep understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

-

Oxidative Addition: The cycle begins with a catalytically active Pd(0) species inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[5][7] This step is often rate-determining.

-

Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base.[8] The base converts the neutral, less reactive boronic acid into a more nucleophilic anionic "ate" complex (e.g., R-B(OH)₃⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[9][10][11]

-

Reductive Elimination: The final step involves the two organic partners coupling together, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[7]

The electronic properties of this compound make the transmetalation step particularly sensitive. The strong electron-withdrawing effects of the fluorine and methoxycarbonyl substituents decrease the nucleophilicity of the aryl group and can increase the rate of competitive side reactions like protodeboronation, where the boronic acid group is cleaved by a proton source.[4] Therefore, the careful selection of the base, catalyst, and solvent is paramount.

Protocol Design: A System Validated by Causality

The following protocol is designed to address the specific challenges posed by the electron-deficient nature of this compound. The choice of each component is explicitly justified to provide a robust starting point for synthesis and optimization.

Reagent and Condition Selection

| Component | Recommended Reagent | Molar Eq. | Rationale & Justification |

| Boronic Acid | This compound | 1.2 - 1.5 | A slight excess is used to drive the reaction to completion, compensating for potential homocoupling or protodeboronation side reactions.[12] |

| Aryl Halide | Aryl Bromide or Iodide (R-X) | 1.0 | Aryl bromides and iodides are generally more reactive than chlorides due to the weaker C-X bond, facilitating the oxidative addition step.[7] |

| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-2 mol% | A common and effective source of Pd(0), which is the active catalytic state.[8] |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 2-4 mol% | A bulky, electron-rich phosphine ligand that stabilizes the Pd(0) species, accelerates oxidative addition, and promotes the typically difficult reductive elimination from sterically hindered intermediates.[13] Essential for coupling challenging substrates. |

| Base | K₃PO₄ (Tripotassium Phosphate) | 2.0 - 3.0 | A moderately strong, non-nucleophilic base. It is effective at forming the active boronate species while minimizing the risk of ester hydrolysis on the substrate and the more aggressive protodeboronation seen with stronger bases like alkoxides.[13] |

| Solvent System | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) | - | A polar aprotic solvent solubilizes the organic components, while a small amount of water helps dissolve the inorganic base and facilitates the formation and transfer of the boronate complex.[6][7] |

| Temperature | 80 - 100 °C | - | Elevated temperatures are typically required to overcome the activation barriers for all steps of the catalytic cycle, particularly with electron-deficient coupling partners.[6] |

Step-by-Step Experimental Protocol

Note: This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the palladium catalyst.

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.3 eq.), and K₃PO₄ (2.5 eq.).

-

Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.015 eq., 1.5 mol%) and SPhos (0.03 eq., 3 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction flask.

-

Solvent Addition & Degassing: Add the 1,4-dioxane and water solvent mixture. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting aryl halide. Degas the resulting suspension by bubbling argon through it for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

-

Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 90 °C. Stir vigorously for 12-24 hours.

-

Reaction Monitoring: Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS to check for the consumption of the limiting aryl halide.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Visualizing the Workflow

A streamlined workflow is essential for reproducible results. The following diagram outlines the key stages of the protocol.

Concluding Remarks & Future Directions

The protocol detailed herein provides an authoritative and mechanistically grounded approach for the successful Suzuki-Miyaura coupling of this compound. By acknowledging the electronic deficiencies of this substrate and selecting a robust catalyst system and appropriate base, researchers can reliably access complex fluorinated biaryl structures. This methodology is not merely a procedure but a self-validating system; if yields are low, analysis of potential side reactions like protodeboronation or ester hydrolysis, guided by the rationale presented, will inform logical optimization steps such as screening alternative bases (e.g., Cs₂CO₃) or ligands. The successful application of this protocol will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms and polar functional groups into molecular scaffolds is a cornerstone of rational design. The title compound, (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid, represents a highly valuable and versatile building block for this purpose. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an ortho-ester group—imparts distinct electronic and steric properties that can profoundly influence the biological activity, metabolic stability, and physicochemical characteristics of target molecules.[1]

This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate.[2][3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for rational troubleshooting and optimization.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aryl halide.[1]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is crucial and can significantly impact the reaction outcome.[2]

-